REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.[Br:7][C:8]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:9]=1[CH:10]=[O:11].Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.[I-].[I-].[Zn+2]>[NH2:6][CH2:5][CH:10]([C:9]1[CH:12]=[CH:13][C:14]([F:16])=[CH:15][C:8]=1[Br:7])[OH:11] |f:3.4.5,7.8.9|
|
Name
|
|
Quantity
|
1.01 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[I-].[I-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvent
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in THF (5 mL)
|
Type
|
TEMPERATURE
|
Details
|
cool at 0° C
|
Type
|
STIRRING
|
Details
|
Stir the mixture at RT for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stir for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
Extract with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry it over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)C1=C(C=C(C=C1)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |